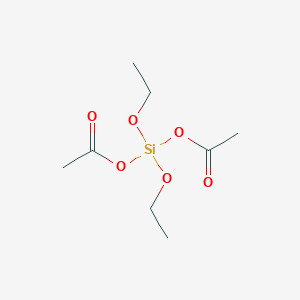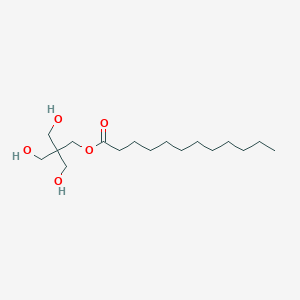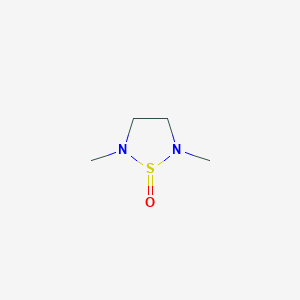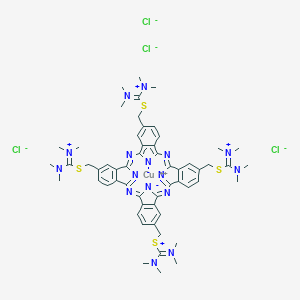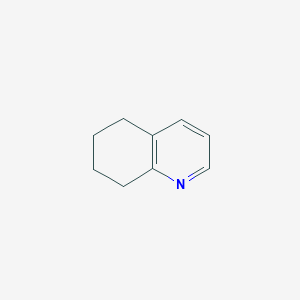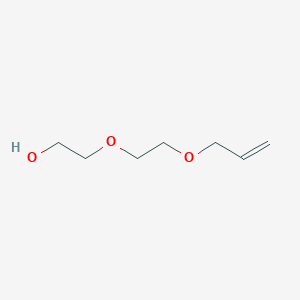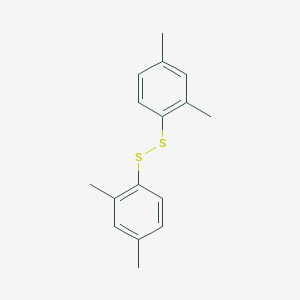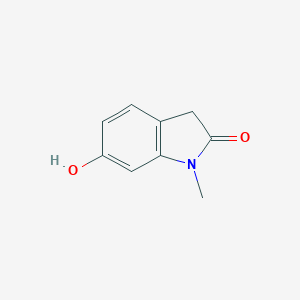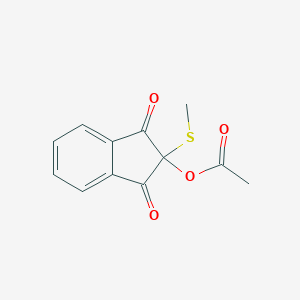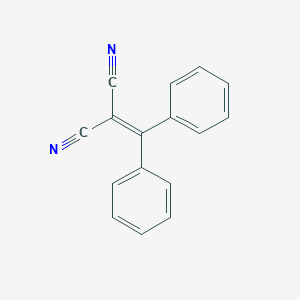
N-(2-Nitro-1-phenylpropyl)ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Nitro-1-phenylpropyl)ethylenediamine, also known as NPPD, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is a member of the ethylenediamine family and is characterized by its unique molecular structure, which includes a nitro group and a phenylpropyl moiety. In
Wissenschaftliche Forschungsanwendungen
N-(2-Nitro-1-phenylpropyl)ethylenediamine has been extensively researched for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. N-(2-Nitro-1-phenylpropyl)ethylenediamine has been used in studies investigating the effects of oxidative stress on cellular function and in the development of new therapies for cancer.
Wirkmechanismus
The mechanism of action of N-(2-Nitro-1-phenylpropyl)ethylenediamine is not fully understood, but it is thought to involve the inhibition of reactive oxygen species (ROS) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
N-(2-Nitro-1-phenylpropyl)ethylenediamine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, decrease oxidative stress, and inhibit the growth of cancer cells. N-(2-Nitro-1-phenylpropyl)ethylenediamine has also been shown to protect against cellular damage caused by exposure to environmental toxins.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Nitro-1-phenylpropyl)ethylenediamine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. However, N-(2-Nitro-1-phenylpropyl)ethylenediamine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(2-Nitro-1-phenylpropyl)ethylenediamine. One area of interest is the development of new therapies for cancer. N-(2-Nitro-1-phenylpropyl)ethylenediamine has been shown to have anticancer properties, and further research may lead to the development of new treatments for cancer. Another area of interest is the use of N-(2-Nitro-1-phenylpropyl)ethylenediamine in the development of new therapies for inflammatory diseases. N-(2-Nitro-1-phenylpropyl)ethylenediamine has been shown to have anti-inflammatory properties, and further research may lead to the development of new treatments for diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, N-(2-Nitro-1-phenylpropyl)ethylenediamine is a chemical compound that has been extensively researched for its potential applications in various scientific fields. Its unique molecular structure and biochemical properties make it a promising candidate for the development of new therapies for cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of N-(2-Nitro-1-phenylpropyl)ethylenediamine involves the reaction of 2-nitro-1-phenylpropene with ethylenediamine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of the final product is crucial for its use in scientific research applications.
Eigenschaften
CAS-Nummer |
14762-38-0 |
|---|---|
Produktname |
N-(2-Nitro-1-phenylpropyl)ethylenediamine |
Molekularformel |
C11H17N3O2 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
N'-(2-nitro-1-phenylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H17N3O2/c1-9(14(15)16)11(13-8-7-12)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3 |
InChI-Schlüssel |
KHUHJMXIOOBDQH-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)NCCN)[N+](=O)[O-] |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)NCCN)[N+](=O)[O-] |
Andere CAS-Nummern |
14762-38-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




